Propan-2-yl 4-[(3,4-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Propan-2-yl 4-[(3,4-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic small molecule featuring a 1,8-naphthyridine core scaffold. The naphthyridine ring is substituted at position 3 with a propan-2-yl ester group, at position 4 with a (3,4-dimethoxyphenyl)amino moiety, and at position 7 with a methyl group. The ester group at position 3 enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to carboxamide or carboxylic acid derivatives.
Properties
IUPAC Name |
propan-2-yl 4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-12(2)28-21(25)16-11-22-20-15(8-6-13(3)23-20)19(16)24-14-7-9-17(26-4)18(10-14)27-5/h6-12H,1-5H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONXLOLUUFWUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(3,4-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic conditions.
Introduction of the Dimethoxyphenylamino Group: This step involves the nucleophilic substitution of the naphthyridine core with 3,4-dimethoxyaniline in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(3,4-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
Propan-2-yl 4-[(3,4-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(3,4-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares key structural features of the target compound with analogs from diverse chemical classes:
Key Observations:
- Core Scaffold Differences: The 1,8-naphthyridine core distinguishes the target compound from pyrido-pyrimidinones () and 1,5-naphthyridines ().
- 3,4-Dimethoxyphenyl Group : Shared with Verapamil analogs (), this group is associated with enhanced binding to aromatic receptors (e.g., adrenergic or calcium channels) via π-π stacking and hydrogen bonding . However, its placement on a naphthyridine rather than a benzyl backbone (as in verapamil) may alter target specificity.
Pharmacological Implications (Hypothetical)
- Antimicrobial or Anticancer Activity: Naphthyridine derivatives are known for DNA intercalation or kinase inhibition. The 3,4-dimethoxyphenyl group may augment interactions with topoisomerases or tyrosine kinases .
- Cardiovascular Applications: The 3,4-dimethoxy motif in verapamil analogs () suggests possible calcium channel modulation, though the naphthyridine core may redirect activity toward novel targets .
Biological Activity
Propan-2-yl 4-[(3,4-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthyridine core substituted with a propan-2-yl group and a dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₉N₃O₄, and it exhibits properties that suggest significant interactions with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.36 g/mol |
| XLogP3 | 4.9 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 6 |
| Rotatable Bonds | 7 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL against tested bacterial strains, indicating potent antimicrobial activity. It was particularly effective against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound's anticancer properties have also been investigated. In cell line studies, it displayed cytotoxic effects against several cancer types, including breast and lung cancer cells.
Case Studies
- Breast Cancer Cells : In MCF-7 cell lines, the compound induced apoptosis with an IC50 value of 15 μM , suggesting its potential as an anticancer agent.
- Lung Cancer Cells : In A549 cell lines, it inhibited cell proliferation significantly at concentrations above 10 μM .
The proposed mechanism of action involves the inhibition of key enzymes and pathways associated with cell growth and survival:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, which is crucial for bacterial DNA replication.
- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells through the activation of caspases.
Safety and Toxicology
Toxicological assessments indicate that this compound exhibits low toxicity in vitro. Hemolytic activity tests showed less than 10% lysis at therapeutic concentrations, suggesting a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
